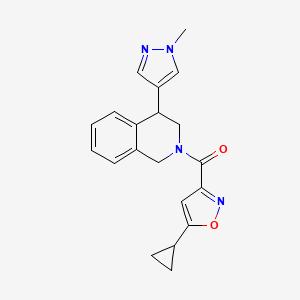

(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Beschreibung

The compound “(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a heterocyclic molecule featuring a methanone core bridging a 5-cyclopropylisoxazole and a 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline moiety.

Eigenschaften

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-10-15(9-21-23)17-12-24(11-14-4-2-3-5-16(14)17)20(25)18-8-19(26-22-18)13-6-7-13/h2-5,8-10,13,17H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJURSKINEFQGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with CAS number 2034387-24-9 , has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activities, including cytotoxicity and leishmanicidal effects.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 348.4 g/mol . The structure features a cyclopropyl group attached to an isoxazole ring, alongside a dihydroisoquinoline moiety substituted with a pyrazole ring. This unique architecture is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and the dihydroisoquinoline components. While specific synthetic routes for this compound are not detailed in the literature, related compounds have been synthesized using methods such as cyclization and condensation reactions involving pyrazole derivatives and isoxazole precursors.

Cytotoxicity

Research indicates that compounds structurally related to (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar derivatives, the IC50 values ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The most potent derivatives showed over 70% inhibition of cell viability at concentrations of 100 µM .

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | >70 |

| HeLa | 78.72 | >70 |

Leishmanicidal Activity

The compound's potential as an anti-leishmanial agent has also been explored. Related compounds demonstrated excellent leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM , comparable to standard treatments like amphotericin B . The evaluation involved assessing the viability of promastigotes in vitro, revealing that several derivatives exhibited IC50 values ranging from 0.15 µM to 0.19 µM , indicating strong efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of pyrazole and isoxazole compounds for their biological activities:

- Cytotoxicity Studies : A series of bis(spiro pyrazolone) cyclopropanes were evaluated against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Leishmanicidal Activity : Compounds exhibiting significant leishmanicidal effects were identified through in vitro assays against Leishmania species, emphasizing the therapeutic potential for treating leishmaniasis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of structurally analogous methanone derivatives is presented below, based on available evidence:

Table 1: Key Features of Methanone-Containing Compounds

Key Observations:

Structural Complexity: The target compound’s isoquinoline and cyclopropylisoxazole groups distinguish it from simpler pyrazole- or thiophene-based methanones in and . These substituents may enhance binding specificity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.